3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one
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Overview
Description
3’,7’-Dihydroxy-2’-(hydroxymethyl)-2’,4’,7’-trimethyl-2’,7’-dihydrospiro[cyclopropane-1,5’-inden]-6’(3’h)-one is a complex organic compound with a unique spiro structure This compound is characterized by its multiple hydroxyl groups and a cyclopropane ring fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,7’-Dihydroxy-2’-(hydroxymethyl)-2’,4’,7’-trimethyl-2’,7’-dihydrospiro[cyclopropane-1,5’-inden]-6’(3’h)-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indene Moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a cyclopropane ring.
Hydroxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3’,7’-Dihydroxy-2’-(hydroxymethyl)-2’,4’,7’-trimethyl-2’,7’-dihydrospiro[cyclopropane-1,5’-inden]-6’(3’h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3’,7’-Dihydroxy-2’-(hydroxymethyl)-2’,4’,7’-trimethyl-2’,7’-dihydrospiro[cyclopropane-1,5’-inden]-6’(3’h)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The spiro configuration may also play a role in its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3,7-Dihydroxy-2-naphthoic acid: A compound with similar hydroxyl groups but different structural features.
5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-chromeniumyl β-L-ribopyranoside chloride: Another compound with multiple hydroxyl groups and a complex structure.
Uniqueness
3’,7’-Dihydroxy-2’-(hydroxymethyl)-2’,4’,7’-trimethyl-2’,7’-dihydrospiro[cyclopropane-1,5’-inden]-6’(3’h)-one is unique due to its spiro configuration and the presence of both hydroxyl and methyl groups
Properties
CAS No. |
3779-56-4 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1,4-dihydroxy-2-(hydroxymethyl)-2,4,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-5-one |
InChI |
InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)11(10)17)14(3,19)12(18)15(8)4-5-15/h6,11,16-17,19H,4-5,7H2,1-3H3 |
InChI Key |
ZWMQGXMHSMRYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C=C2C(C(=O)C13CC3)(C)O)(C)CO)O |
Origin of Product |
United States |
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